(R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate
Descripción
Molecular Architecture and Stereochemical Configuration
The molecular architecture of (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate is characterized by a central carbamate functional group that serves as the structural backbone connecting three distinct molecular regions. The carbamate group, consisting of the nitrogen-carbon-oxygen arrangement, exhibits planar geometry typical of amide-like structures, with the nitrogen atom adopting sp2 hybridization that facilitates resonance stabilization between the nitrogen lone pair and the carbonyl system. This planar configuration is crucial for the stability of the carbamate bond, as demonstrated in related carbamate compounds where the carbamate nitrogen-carbon bond rotation barrier has been measured at approximately 75 kilojoules per mole with minimal entropy change.
The stereochemical configuration is defined by the (R)-absolute configuration at the chiral center bearing the hydroxyl group on the phenylethyl substituent. This chiral center creates a three-dimensional environment that influences the overall molecular conformation and determines the spatial arrangement of the hydroxyl group relative to the phenyl ring and the carbamate nitrogen. The presence of this chiral center is particularly significant because it establishes the compound as an enantiomerically pure entity, which is crucial for applications where stereospecific interactions are required.
The tert-butyloxycarbonyl group adopts a characteristic conformation where the three methyl groups of the tert-butyl moiety are arranged to minimize steric interactions. Analysis of related tert-butyl carbamate structures indicates that the tert-butyl group typically adopts a staggered conformation relative to the carbamate carbonyl, with the carbon-oxygen bond length of approximately 1.45 angstroms and the carbon-carbon bond distances within the tert-butyl group measuring approximately 1.54 angstroms. The bulky nature of the tert-butyl group provides significant steric protection to the carbamate functional group, contributing to the overall stability of the molecule.
| Structural Feature | Configuration | Bond Characteristics |
|---|---|---|
| Chiral Center | (R)-configuration | C-OH bond: ~1.43 Å |
| Carbamate Group | Planar geometry | C-N bond: ~1.35 Å |
| tert-Butyl Group | Staggered conformation | C-O bond: ~1.45 Å |
| Nitro Group | Coplanar with benzene | N-O bonds: ~1.23 Å |
The 4-nitrophenethyl substituent introduces an electron-withdrawing nitro group that significantly influences the electronic properties of the adjacent aromatic system. The nitro group adopts a coplanar arrangement with the benzene ring, maximizing conjugation and creating a significant dipole moment that affects intermolecular interactions. The ethyl linker between the nitrophenyl group and the carbamate nitrogen provides conformational flexibility while maintaining sufficient separation to minimize adverse steric interactions between the bulky aromatic system and the other substituents.
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-21(2,3)28-20(25)22(15-19(24)17-7-5-4-6-8-17)14-13-16-9-11-18(12-10-16)23(26)27/h4-12,19,24H,13-15H2,1-3H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXVZFSVMHLZMY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])C[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673057 | |
| Record name | tert-Butyl [(2R)-2-hydroxy-2-phenylethyl][2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223673-35-6 | |
| Record name | tert-Butyl [(2R)-2-hydroxy-2-phenylethyl][2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
(R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate is a chiral compound with significant biological activity, particularly in medicinal chemistry. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.448 g/mol. It features a tert-butyl group, a hydroxyl group, and a nitrophenethyl moiety, which contribute to its unique properties and biological activities.
Key Characteristics:
- CAS Number: 223673-35-6
- Molecular Weight: 386.448 g/mol
- Purity: Typically around 95% .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Carbamate: Reaction of the corresponding amine with tert-butyl chloroformate.
- Resolution of Enantiomers: Chiral resolution techniques are employed to isolate the (R)-enantiomer.
- Purification: Final purification through recrystallization or chromatography to achieve high purity levels .
Enzymatic Inhibition
This compound has been shown to act as an inhibitor in various enzymatic processes. The presence of hydroxyl and nitro groups enhances its interaction with biological macromolecules, potentially leading to therapeutic effects.
Mechanism of Action:
- Enzyme Interaction Studies: These studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, suggesting applications in drug design .
Pharmacological Applications
The compound's unique structural features make it a candidate for various pharmacological applications:
- Potential Therapeutic Uses: Due to its ability to inhibit certain enzymes, it may have applications in treating diseases where enzymatic activity is dysregulated.
- Interaction with Biological Targets: Interaction studies highlight its potential to modulate biological pathways, making it relevant for further pharmacological research .
Case Studies
- In Vitro Studies:
- Research demonstrated that this compound effectively inhibited enzyme activity in cell cultures, showcasing its potential as a therapeutic agent .
- Comparative Analysis:
Comparative Compounds
To contextualize the biological activity of this compound, here is a comparison with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol | 223673-34-5 | Contains an amino group; potential for different biological activity. |
| tert-butyl 4-nitrobenzylcarbamate | 94838-58-1 | Similar carbamate structure; differing substituents may influence reactivity. |
| tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 186390-79-4 | Contains a different bicyclic structure; offers diverse pharmacological profiles. |
Comparación Con Compuestos Similares
Structural and Functional Insights
- Nitro Group : The 4-nitrophenethyl group in the target compound facilitates reduction to amines (e.g., for prodrug activation) and participates in charge-transfer interactions, enhancing binding to electron-rich biological targets .
- Stereochemistry : The R-configuration of the 2-hydroxy-2-phenylethyl group may confer higher enantioselectivity in enzyme inhibition compared to racemic mixtures or S-forms .
- Hydroxyl Group : The hydroxy moiety increases solubility in polar solvents and enables hydrogen bonding, which is absent in analogs like tert-butyl [3-(4-nitrophenyl)propyl]carbamate .
Q & A
Basic: What are the recommended synthetic strategies for preparing (R)-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate?
Methodological Answer:
The synthesis of tert-butyl carbamates typically involves Boc (tert-butoxycarbonyl) protection of amines. A general approach includes:
- Step 1: Reacting the amine precursor (e.g., 2-hydroxy-2-phenylethylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in THF or DCM .
- Step 2: Introducing the 4-nitrophenethyl group via nucleophilic substitution or coupling agents (e.g., HATU, EDCI) under inert conditions.
- Step 3: Purification using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Key Considerations: Monitor reaction progress with TLC or LC-MS. Ensure anhydrous conditions to avoid Boc-group hydrolysis .
Basic: How can the stereochemical purity of the (R)-configured compound be validated?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with racemic mixtures .
- Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for related (R)-configured carbamates.
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization .
Advanced: What experimental design considerations are critical for resolving conflicting data in crystallographic refinement?
Methodological Answer:
Conflicts in crystallographic data (e.g., poor R-factors, electron density mismatches) require:
- Data Quality: Ensure high-resolution data (<1.0 Å) and completeness (>95%) using synchrotron sources.
- Refinement Tools: Employ SHELXL’s constraints (e.g., DFIX, ISOR) for disordered groups. Validate with the IUCr checkCIF tool .
- Thermal Motion Analysis: Model anisotropic displacement parameters (ADPs) for heavy atoms. Use SQUEEZE in PLATON for solvent-accessible voids .
Example: SHELX’s robust handling of twinned data (e.g., HKLF5 format) resolves ambiguities in nitro-group orientation .
Advanced: How does the nitro group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: The nitro group stabilizes adjacent carbamate bonds via electron-withdrawing effects but may hydrolyze under strong acids (e.g., HCl > 1M). Monitor degradation via ¹H NMR (disappearance of tert-butyl singlet at δ 1.4 ppm) .
- Basic Conditions: Boc cleavage occurs rapidly (e.g., TFA/DCM), but the nitro group may undergo reduction. Use mild bases (e.g., NaHCO₃) for workup .
Experimental Validation: Conduct stress testing at pH 1–14 (37°C, 24h) with LC-MS analysis.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing due to potential environmental toxicity .
- Storage: Store at –20°C under nitrogen to prevent hydrolysis. Use amber vials to protect nitro groups from light .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., nitro-group reduction pathways). Optimize geometries at the B3LYP/6-31G(d) level .
- MD Simulations: Simulate solvation effects (e.g., in DMSO) with GROMACS to predict aggregation or stereochemical inversion risks.
- Docking Studies: Assess interactions with enzymes (e.g., esterases) using AutoDock Vina. Validate with experimental kinetic data .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify tert-butyl (δ 1.4 ppm, singlet), aromatic protons (δ 7.2–8.2 ppm), and hydroxy protons (δ 2.5–3.5 ppm, broad). Use DEPT-135 for CH₂/CH₃ assignment .
- IR Spectroscopy: Confirm carbamate C=O stretch (~1680 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
- HRMS: Validate molecular weight (M+H⁺ expected for C₂₁H₂₅N₂O₅: 409.1764) .
Advanced: What strategies mitigate racemization during multi-step synthesis?
Methodological Answer:
- Low-Temperature Coupling: Perform amide bond formation at 0–5°C to minimize epimerization .
- Chiral Auxiliaries: Temporarily introduce Evans oxazolidinones to stabilize stereocenters .
- Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Validation: Compare enantiomeric excess (ee) via chiral HPLC before/after key steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
